molecular formula C10H12BrNO2 B13034786 6-Bromo-8-methoxychroman-4-amine

6-Bromo-8-methoxychroman-4-amine

Cat. No.: B13034786
M. Wt: 258.11 g/mol
InChI Key: GZHFFPDJAULALC-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxychroman-4-amine is a chemical compound with the molecular formula C10H12BrNO2. It belongs to the class of chroman derivatives, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

6-bromo-8-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12BrNO2/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5,8H,2-3,12H2,1H3

InChI Key

GZHFFPDJAULALC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCC2N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxychroman-4-amine typically involves the bromination of 8-methoxychroman-4-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxychroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted chroman derivatives.

Scientific Research Applications

6-Bromo-8-methoxychroman-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-methoxychroman-4-one
  • 6-Bromo-8-methoxychroman-4-ol
  • 6-Bromo-8-methoxychroman-4-carboxylic acid

Uniqueness

6-Bromo-8-methoxychroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other chroman derivatives.

Biological Activity

6-Bromo-8-methoxychroman-4-amine is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a bromine atom at the 6-position, a methoxy group at the 8-position, and an amine group at the 4-position of the chroman scaffold. The specific arrangement of these functional groups contributes to its distinct biological profile, making it a candidate for further research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It can modulate enzyme activity and receptor binding, leading to physiological effects that may include:

  • Antioxidant activity : The methoxy group enhances its ability to scavenge free radicals.
  • Neuroprotective effects : Preliminary studies suggest potential protective effects on neuronal cells.
  • Anticancer properties : Similar compounds have shown efficacy against various cancer cell lines, indicating that this compound may exhibit similar activities.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key features and biological activities of related compounds:

Compound NameKey FeaturesBiological Activity
6-Bromo-chroman-4-amineBromine at position 6Anti-inflammatory properties
8-Fluoro-chroman-4-amineFluorine at position 8Antioxidant activity
This compound Methoxy group instead of fluorinePotential neuroprotective effects
6-Chloro-chroman-4-amineChlorine instead of bromineAnticancer activity
6-Bromo-chromanoneLacks the amine groupExhibits significant antioxidant properties

This comparison illustrates how the presence of specific substituents can influence the biological activities of chroman derivatives.

Case Studies and Research Findings

Recent studies have explored the biological activities of chroman derivatives, including those similar to this compound:

  • Antiproliferative Activity : In vitro studies have shown that various chroman derivatives exhibit significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, certain derivatives demonstrated IC50 values as low as 19 µM against human umbilical vein endothelial cells (HUVEC) .
  • Mechanistic Insights : Research indicates that chroman derivatives can inhibit specific enzymes involved in cancer progression. For example, SIRT2 inhibitors derived from chroman structures have been linked to potential therapeutic applications in aging-related diseases .
  • Antioxidant Properties : The antioxidant capabilities of chroman derivatives have been well-documented, with studies showing their ability to reduce oxidative stress in various cellular models . This property is particularly relevant for neuroprotective applications.

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